![molecular formula C10H10ClFN2O B14212475 2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro- CAS No. 629628-14-4](/img/structure/B14212475.png)
2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro- is a heterocyclic organic compound. It belongs to the class of oxazolamines, which are known for their diverse biological activities. The compound’s structure includes an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro- typically involves the reaction of 3-chloro-2-fluorobenzylamine with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted phenyl oxazolamines.
Scientific Research Applications
2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: Another oxazole derivative with similar structural features but different substituents.
2-Aminothiazole: Contains a thiazole ring instead of an oxazole ring, with distinct biological activities.
2-Aminopyrimidine: Features a pyrimidine ring and is used in various pharmaceutical applications.
Uniqueness
2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
629628-14-4 |
|---|---|
Molecular Formula |
C10H10ClFN2O |
Molecular Weight |
228.65 g/mol |
IUPAC Name |
N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H10ClFN2O/c11-8-3-1-2-7(9(8)12)6-14-10-13-4-5-15-10/h1-3H,4-6H2,(H,13,14) |
InChI Key |
RDDXXKMVOBYGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NCC2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


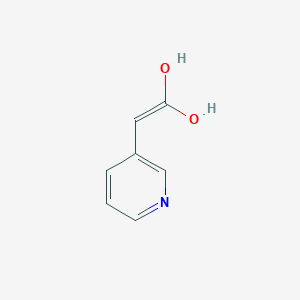
![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
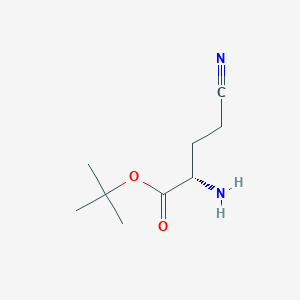
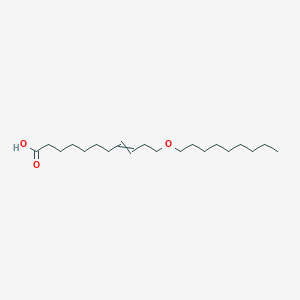
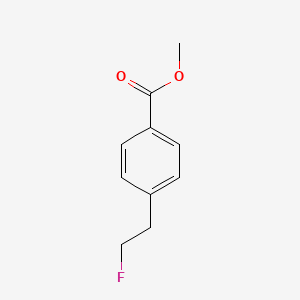
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)
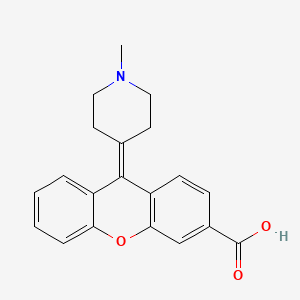
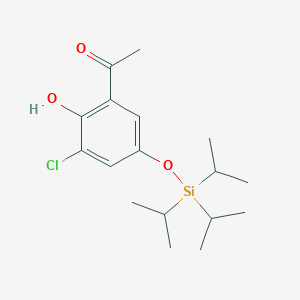
![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)
![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

